2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde
Description
Historical Context of Substituted Benzaldehyde Derivatives
The development of substituted benzaldehyde derivatives traces its origins to the early 19th century when benzaldehyde was first extracted in 1803 by the French pharmacist Martrès during his investigations into amygdalin, the poisonous compound found in bitter almonds. This pioneering work was subsequently advanced by Pierre Robiquet and Antoine Boutron Charlard, two French chemists who further refined the extraction and characterization of benzaldehyde. The synthetic breakthrough came in 1832 when Friedrich Wöhler and Justus von Liebig first achieved the synthesis of benzaldehyde, establishing the foundation for the systematic development of benzaldehyde derivatives.
The evolution of benzaldehyde chemistry expanded significantly throughout the 20th century, with researchers recognizing the potential of introducing various substituents onto the benzaldehyde core structure. The incorporation of heterocyclic moieties, particularly nitrogen-containing rings such as pyrimidines, emerged as a crucial strategy for enhancing biological activity and pharmaceutical relevance. Contemporary research has demonstrated that benzaldehyde derivatives serve as versatile intermediates in the synthesis of numerous pharmacologically active compounds, with particular emphasis on their role as tyrosinase inhibitors and antimicrobial agents.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| First extraction of benzaldehyde | 1803 | Martrès | Initial isolation from bitter almonds |
| Refined extraction methods | Early 1800s | Robiquet and Charlard | Improved purification techniques |
| First synthesis | 1832 | Wöhler and Liebig | Established synthetic methodology |
| Modern substituted derivatives | 20th-21st century | Various researchers | Development of heterocyclic analogues |
The historical progression of benzaldehyde derivative research has been characterized by an increasing sophistication in synthetic methodologies and a deeper understanding of structure-activity relationships. Modern approaches to benzaldehyde derivative synthesis have incorporated advanced techniques such as microwave-assisted synthesis, which has proven particularly effective for the preparation of heterocyclic benzaldehyde compounds. These developments have enabled researchers to access complex structures like 2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde with improved efficiency and selectivity.
Structural Significance of Pyrimidine-Containing Aromatic Aldehydes
The structural architecture of this compound incorporates several key functional elements that contribute to its chemical and biological properties. The pyrimidine ring system, positioned at the 5-position of the benzaldehyde core, introduces significant electronic and steric influences that modify the reactivity profile of the compound. The presence of two nitrogen atoms in the pyrimidine ring creates multiple sites for potential coordination with metal centers and hydrogen bonding interactions with biological targets.
The hydroxyl group located at the 2-position of the benzaldehyde ring establishes an intramolecular hydrogen bonding network that can significantly influence the compound's conformation and reactivity. This structural feature is particularly important for biological activity, as it can modulate the compound's ability to interact with enzyme active sites and cellular targets. Research has demonstrated that the positioning of hydroxyl groups in benzaldehyde derivatives critically affects their inhibitory potency against various enzymes, with the 2-hydroxy substitution pattern being particularly favorable for certain biological activities.
The aldehyde functionality serves as a crucial reactive center that enables the compound to participate in various chemical transformations, including condensation reactions, reduction processes, and nucleophilic additions. The electron-withdrawing nature of the aldehyde group, combined with the electron-rich pyrimidine ring system, creates a unique electronic environment that can be exploited for selective chemical modifications and biological interactions.
| Structural Component | Position | Electronic Effect | Biological Relevance |
|---|---|---|---|
| Hydroxyl group | 2-position | Electron-donating, hydrogen bonding | Enhanced enzyme binding |
| Pyrimidine ring | 5-position | Electron-withdrawing, coordination sites | Metal chelation, receptor binding |
| Aldehyde group | 1-position | Electron-withdrawing, reactive center | Covalent enzyme modification |
| Benzene core | Central scaffold | Aromatic stabilization | Hydrophobic interactions |
The three-dimensional structure of this compound has been analyzed using computational methods, revealing specific conformational preferences that optimize intramolecular interactions while minimizing steric hindrance. These structural studies have provided valuable insights into the compound's preferred binding modes and have guided the design of analogous structures with enhanced properties.
Scope of Current Research on Heterocyclic Benzaldehyde Analogues
Contemporary research on heterocyclic benzaldehyde analogues has expanded dramatically, encompassing diverse areas including antimicrobial drug development, enzyme inhibition studies, and materials science applications. Recent investigations have demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities, with several derivatives showing superior performance compared to established antimicrobial agents.
Microwave-assisted synthesis has emerged as a preferred methodology for the preparation of heterocyclic benzaldehyde derivatives, offering advantages in terms of reaction efficiency, selectivity, and environmental sustainability. Studies have shown that the synthesis of pyrimidine-containing benzaldehyde derivatives using microwave irradiation can achieve yields exceeding 80% while significantly reducing reaction times compared to conventional heating methods. The antimicrobial evaluation of these compounds has revealed particularly promising results against gram-negative bacteria such as Pseudomonas aeruginosa and gram-positive bacteria, with minimum inhibitory concentrations in the micromolar range.
Theoretical studies employing quantum chemical calculations have provided detailed insights into the electronic structure and reactivity patterns of benzaldehyde derivatives containing heterocyclic substituents. These computational investigations have focused on nuclear quadrupole coupling constants and charge density distributions, revealing that benzaldehyde derivatives function as bicentral inhibitors with multiple active sites contributing to their biological activity. The research has demonstrated that the oxygen and hydrogen atoms of the aldehyde group, in conjunction with the nitrogen atoms of the pyrimidine ring, create a multifaceted binding profile that enhances enzyme inhibition potency.
| Research Area | Key Findings | Compounds Studied | Biological Activity |
|---|---|---|---|
| Antimicrobial activity | Significant activity against resistant strains | Pyrimidine-benzaldehyde derivatives | MIC values in μM range |
| Enzyme inhibition | Bicentral inhibition mechanism | Hydroxylated benzaldehydes | Tyrosinase inhibition |
| Synthetic methodology | Microwave enhancement | Various heterocyclic analogues | >80% yields achieved |
| Computational studies | Charge density analysis | Substituted benzaldehydes | Structure-activity correlations |
The isolation and characterization of natural benzaldehyde derivatives from fungal sources have revealed the widespread occurrence of these compounds in biological systems, with several benzaldehyde derivatives being isolated from Eurotium cristatum showing anti-inflammatory activities. These natural products have provided valuable structural templates for the design of synthetic analogues, including compounds related to this compound.
Current research trends indicate an increasing focus on the development of benzaldehyde derivatives with improved selectivity and reduced toxicity profiles. The incorporation of pyrimidine rings has proven particularly valuable in this regard, as these heterocyclic moieties can modulate pharmacokinetic properties while maintaining or enhancing biological activity. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, have been employed to comprehensively characterize these compounds and establish structure-activity relationships.
Properties
IUPAC Name |
2-hydroxy-5-pyrimidin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-6-8(2-3-10(9)15)11-12-4-1-5-13-11/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKNSVVBJICTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a hydroxyl group with a pyrimidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
- Chemical Formula : CHNO
- CAS Number : 936939-54-7
- Molecular Weight : 176.18 g/mol
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study evaluating its efficacy against various microbial strains demonstrated that the compound showed promising results, particularly against Gram-positive bacteria and certain fungal species.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected microbial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
A notable case study involved the treatment of human breast cancer cells (MCF-7), where the compound demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The results indicate that higher concentrations lead to significant reductions in cell viability, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.
- Receptor Interaction : Binding to specific receptors that modulate inflammatory responses.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-hydroxy-5-(2-pyrimidinyl)benzaldehyde, in the development of anticancer agents. Pyrimidines are known for their ability to inhibit key enzymes involved in cancer progression. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in various cancer models.
Case Study:
A study published in MDPI demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound can act against various bacterial strains, making it a candidate for developing new antibacterial agents.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Agricultural Applications
2.1 Pesticide Development
Pyrimidine derivatives have been explored as intermediates in the synthesis of novel pesticides. The unique structural features of this compound allow for modifications that enhance the efficacy and selectivity of these compounds against pests.
Case Study:
A patent (JP2003261535A) outlines a method for producing derivatives that can be converted into effective agricultural chemicals. The synthesis process involves the bromination of this compound to yield compounds with potent insecticidal properties .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table compares 2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde with analogous benzaldehyde derivatives:
Reactivity and Functional Group Influence
- Electrophilic Substitution : The pyrimidinyl group in the target compound enhances electron-withdrawing effects, directing further substitutions meta to the aldehyde group. In contrast, diazenyl derivatives (e.g., 1b, 1c in ) exhibit stronger π-conjugation, altering redox properties and UV-Vis absorption .
- Catalytic Applications : Unlike benzaldehyde derivatives used in alcohol oxidation (e.g., benzyl alcohol to benzaldehyde in ), the pyrimidinyl-substituted compound is primarily employed in Schiff base formation for metal coordination complexes .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde primarily involves the formation of a bond between the benzaldehyde ring (bearing a hydroxy group at position 2) and the pyrimidine ring at the 5-position of the benzaldehyde. Typical approaches include:
- Condensation of salicylaldehyde derivatives with pyrimidinyl precursors
- Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or direct C-H activation)
- Directed ortho-lithiation or Grignard reactions followed by electrophilic substitution
Preparation via Condensation and Pyrimidine Derivatization
One reported approach involves the use of salicylaldehyde (2-hydroxybenzaldehyde) as a starting material, which undergoes functionalization at the 5-position to introduce the pyrimidinyl group. The key steps are:
- Starting materials: Salicylaldehyde and appropriate 2-pyrimidinyl derivatives or precursors.
- Reaction type: Nucleophilic aromatic substitution or azo coupling followed by cyclization (in some related compounds).
- Conditions: Mild to moderate heating, use of solvents like ethanol, methanol, or polar aprotic solvents; catalytic acid/base conditions may be employed.
For example, derivatives such as 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols have been synthesized using salicylaldehyde and aromatic amines as starting moieties, indicating the feasibility of combining hydroxybenzaldehyde with pyrimidine rings under controlled conditions.
Metal-Mediated Cross-Coupling Methods
A more modern and efficient approach involves metal-catalyzed cross-coupling reactions to form the C-C bond between the benzaldehyde and pyrimidine rings:
- Suzuki Coupling: Using 5-bromo-2-hydroxybenzaldehyde and 2-pyrimidinylboronic acid under palladium catalysis.
- Stille Coupling: Employing organostannane derivatives of pyrimidine.
- Direct C-H Activation: Using palladium or other transition metals to directly couple the pyrimidine ring to the benzaldehyde ring without pre-functionalization.
These methods offer high selectivity and yields, and allow for variation in substituents on both rings. Typical conditions include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands |
| Base | K2CO3, Na2CO3, or Cs2CO3 |
| Solvent | Toluene, DMF, DME, or dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 6–24 hours |
Grignard and Organometallic Methods for Hydroxyarylaldehyde Preparation
According to patent US5260487A, a process for preparing 2-hydroxyarylaldehydes involves:
- Formation of magnesium alkoxide intermediates from phenol derivatives.
- Reaction of these intermediates with formaldehyde or paraformaldehyde under controlled conditions.
- Use of organic solvents such as toluene or xylene.
- Reflux and distillation steps to isolate pure hydroxyarylaldehydes.
This method can be adapted for preparing this compound by starting with 5-substituted phenol derivatives and introducing the pyrimidinyl group either before or after the formylation step.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with pyrimidine | Salicylaldehyde + pyrimidinyl amines | Acid/base catalysts | Mild heating, ethanol solvent | Simple, accessible reagents | Moderate yields, longer reaction |
| Suzuki Cross-Coupling | 5-Bromo-2-hydroxybenzaldehyde + pyrimidinylboronic acid | Pd catalyst, base | 80–120 °C, 6–24 h | High selectivity, good yields | Requires pre-functionalization |
| Grignard/Formylation (Patent) | 5-Substituted phenol + Mg alkoxide + paraformaldehyde | Mg alkoxide, organic solvent | Reflux, distillation | Scalable, pure product | Multi-step, sensitive reagents |
| Direct C-H Activation | 2-Hydroxybenzaldehyde + pyrimidine | Pd or other transition metal | Elevated temperature | Atom-economical, fewer steps | Requires optimization |
Research Findings and Notes
- The condensation approach is widely used for synthesizing related pyrimidinyl hydroxybenzaldehydes and derivatives, confirming the feasibility of coupling these heterocycles under mild conditions.
- Metal-catalyzed cross-coupling offers superior control and is preferred for complex derivatives, allowing functional group tolerance and scalability.
- The patent method (US5260487A) provides a robust route to hydroxyarylaldehydes, which can be adapted for the target compound by incorporating pyrimidinyl substituents.
- Spectroscopic characterization (IR, NMR, MS) is essential to confirm the structure and purity of the synthesized compound.
- Reaction optimization often involves solvent choice, catalyst loading, temperature, and reaction time adjustments to maximize yield and minimize byproducts.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is commonly synthesized via the Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), which facilitates formylation at the phenolic hydroxyl group. For example, in the synthesis of structurally similar azo-Schiff base ligands, HMTA in TFA enabled regioselective functionalization of the aromatic ring . Optimization studies (e.g., solvent selection, temperature) are critical:
- Solvent Optimization : In analogous syntheses (e.g., 2-hydroxy-5-(phenyldiazenyl)benzaldehyde), dichloromethane (DCM) with K₂CO₃ achieved quantitative yields, while polar aprotic solvents (e.g., DMF) reduced efficiency due to side reactions .
- Key Parameters : Maintain inert atmospheres to prevent oxidation of sensitive aldehyde groups, and monitor reaction progress via TLC or HPLC to isolate pure products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
Methodological Answer:
- ¹H/¹³C-NMR : The aldehyde proton typically appears as a singlet at δ ~10 ppm. Aromatic protons adjacent to the pyrimidinyl group show deshielding (δ 8.5–9.5 ppm). The hydroxyl proton (phenolic -OH) resonates at δ ~12–13 ppm but may be absent in D₂O-exchanged samples .
- FT-IR : Key peaks include:
- Aldehyde C=O stretch at ~1660–1680 cm⁻¹.
- Intramolecular hydrogen bonding (O-H⋯N) between phenolic -OH and pyrimidinyl nitrogen, visible as a broad peak at ~3300 cm⁻¹ .
- Aromatic C=C stretches at ~1590–1610 cm⁻¹.
- UV-Vis : Solvent-dependent π→π* transitions (λmax ~300–400 nm) help identify tautomeric forms (e.g., azo vs. hydrazone) .
Q. How does solvent polarity affect the tautomeric equilibrium of this compound, and what analytical methods are used to study this phenomenon?
Methodological Answer:
- Tautomer Stability : In nonpolar solvents (e.g., hexane), intramolecular hydrogen bonding stabilizes the azo form. Polar protic solvents (e.g., ethanol) favor hydrazone tautomers due to solvent-solute hydrogen bonding .
- Analytical Workflow :
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., hydrazone forms exhibit red shifts in polar solvents) .
- ¹H-NMR Solvent Titration : Track chemical shifts of protons near tautomeric sites (e.g., pyrimidinyl N-H vs. phenolic -OH).
- Computational DFT : Calculate relative Gibbs free energies of tautomers in implicit solvent models (e.g., PCM) to predict stability trends.
Advanced Research Questions
Q. What strategies are employed in designing chemosensors based on this compound, and how is selectivity towards specific metal ions achieved?
Methodological Answer:
- Design Principles :
- Selectivity Optimization :
Q. How do competing reaction pathways impact the synthesis of derivatives, and what methods are used to resolve contradictions in reaction outcomes?
Methodological Answer:
- Case Study : In the synthesis of azo derivatives, competing alkylation vs. formylation pathways can arise. For example, in trifluoroacetic acid, HMTA may act as a formylating agent, while in basic conditions, nucleophilic substitution dominates .
- Resolution Strategies :
- Reaction Monitoring : Use LC-MS to detect intermediates and adjust conditions (e.g., pH, temperature) in real time.
- Controlled Experiments : Compare yields in solvents with varying dielectric constants (e.g., DCM vs. DMF) to isolate pathway preferences .
- Statistical DoE : Apply Design of Experiments (DoE) to optimize variables (e.g., reagent stoichiometry, time) and minimize side products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
